4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
Description
4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C15H20N6 |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C15H20N6/c1-3-8-21-9-16-14(17-10-21)20-15-18-11(2)12-6-4-5-7-13(12)19-15/h4-7H,3,8-10H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
SHBJPCVUXLSCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3C(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazine moiety: This step involves the reaction of the quinazoline core with a triazine derivative, often under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. A study highlighted the synthesis of various quinazoline derivatives that displayed potent activity against multiple cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and prostate cancer (PC-3) . The compound may share similar mechanisms of action due to its structural similarities.
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 4-(4-oxo-2-propyl-quinazolin-3(4H)-yl)methyl benzoate | SK-MEL-2 | < 10 | |
| This compound | PC-3 | TBD | Current Study |
Enzyme Inhibition
The biological evaluation of compounds similar to this compound has shown promising results as dual inhibitors of PI3K and HDAC enzymes. These enzymes are critical in cancer progression and survival . The lead compounds demonstrated selective inhibition with low nanomolar potency against these targets.
Table 2: Enzyme Inhibition Potency
The proposed mechanism involves the interaction with specific enzymes that regulate cell cycle progression and apoptosis. By inhibiting these pathways, the compound may induce cell death in malignant cells while sparing normal cells.
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives. For instance:
- Study on Quinazolinone Derivatives : This research synthesized a series of quinazolinone derivatives that were evaluated for their anticancer properties. The most active compounds were found to be more effective than standard chemotherapeutic agents like 5-fluorouracil .
- In Vivo Studies : Animal model studies have demonstrated that certain quinazoline derivatives exhibit favorable pharmacokinetic profiles and reduced toxicity when administered intraperitoneally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
